molecular formula C11H9BrN2O2 B1512267 Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate CAS No. 250674-54-5

Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate

Cat. No. B1512267
CAS RN: 250674-54-5
M. Wt: 281.1 g/mol
InChI Key: PWMBDHCPLLGYSW-UHFFFAOYSA-N
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Description

Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C11H9BrN2O2 . It belongs to the class of organic compounds known as naphthyridines, which are compounds containing a naphthyridine moiety, which is a two ring system made up of two pyridine rings .


Synthesis Analysis

The synthesis of naphthyridine derivatives, including Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate, has been a subject of study in the field of medicinal chemistry due to their significant biological activities . The synthesis often involves strategies such as cross-coupling reactions of commercially available iodo-naphthyridine with aromatic and heteroaromatic boronic acids .


Molecular Structure Analysis

The molecular structure of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate consists of a naphthyridine core, which is essentially two fused pyridine rings with different mutual arrangements of nitrogen atoms . The compound also contains a bromine atom and an ethyl ester group attached to the naphthyridine core .


Chemical Reactions Analysis

Naphthyridines, including Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . Alkyl halides react readily with naphthyridines to furnish the corresponding N-alkylsubstituted naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .


Physical And Chemical Properties Analysis

Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate has a molecular weight of 281.11 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not explicitly mentioned in the available resources.

Future Directions

The future directions in the research of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate and other naphthyridine derivatives may involve the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . Given their significant biological activities, further exploration of their potential applications in medicinal chemistry is also likely .

properties

IUPAC Name

ethyl 1-bromo-2,7-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)9-5-7-3-4-13-6-8(7)10(12)14-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMBDHCPLLGYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C2C=NC=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857541
Record name Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate

CAS RN

250674-54-5
Record name Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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